molecular formula C13H12N2OS B2625518 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one CAS No. 334506-28-4

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Cat. No. B2625518
CAS RN: 334506-28-4
M. Wt: 244.31
InChI Key: HRSUKZMYFXBXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is an important organic compound that is used in a variety of scientific research applications. It is a benzothiazole derivative that has been studied for its potential therapeutic and other uses. It has been used in various biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Antitumor Activity

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one derivatives exhibit potent antitumor properties, particularly in vitro and in vivo against various cancer cell lines. For instance, fluorinated derivatives, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, demonstrate potent cytotoxicity against sensitive human breast cell lines. These compounds induce cytochrome P450 CYP1A1, crucial for their antitumor specificity, and form DNA adducts in sensitive tumor cells, distinguishing them from resistant ones. The lysylamide prodrug of these benzothiazole derivatives has shown promising results in preclinical evaluations, suggesting potential suitability for clinical evaluation due to manageable toxic side effects and significant tumor growth retardation in breast and ovarian xenograft tumors Hutchinson et al., 2001; Leong et al., 2003; Bradshaw et al., 2002.

Antibacterial and Antifungal Properties

The derivatives of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one show significant antibacterial and antifungal activities. Compounds synthesized with this moiety have manifested profound antimicrobial activity against a wide spectrum of Gram-positive and Gram-negative bacteria. Notable examples include the synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones and 5-Arylidene-3-(6,7-dichloro-1,3-benzothiazol-2-yl)-phenyl-3,5-dihydro-4H-imidazol-4-ones, which were screened for their antibacterial and antifungal activities against various bacterial and fungal strains Sharma et al., 2012; Yadav et al., 2010; Baldaniya, 2010.

Antioxidant and Electrochemical Properties

The derivatives of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one also exhibit notable antioxidant and electrochemical properties. These compounds have been studied for their electrochemical behavior and antioxidant activity, suggesting their potential use in various biological and chemical applications. The structure, spectral, and electrochemical properties of these derivatives provide insights into their stability and reactivity, which can be pivotal for their practical applications in different fields Fedorchenko et al., 2020.

properties

IUPAC Name

2-amino-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-13-15-10-6-9(7-11(16)12(10)17-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSUKZMYFXBXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1N=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

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